![molecular formula C6H9ClN2S B2492777 5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole CAS No. 474678-09-6](/img/structure/B2492777.png)
5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including 5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole, typically involves cyclization reactions, starting from appropriate precursors such as thiosemicarbazides or hydrazides and using conditions that promote the formation of the thiadiazole ring. For instance, cyclization catalyzed by glacial acetic acid has been utilized to synthesize related 1,3,4-thiadiazoles (Xi, 2000).
Molecular Structure Analysis
The molecular structure of 1,2,4-thiadiazole derivatives, including those similar to this compound, has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. These studies reveal detailed information on bond lengths, bond angles, and torsion angles, contributing to our understanding of the compound's three-dimensional structure and its electronic properties (Kerru et al., 2019).
Scientific Research Applications
Antifungal and Antimalarial Applications
5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole and its derivatives have been studied for their potential as antifungal agents. The synthesis of 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles, closely related to the requested compound, showed promising results as soil fungicides (Narayanan et al., 1966). Additionally, derivatives of 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole have been explored for their remarkable antimalarial activity, highlighting the diverse potential of this class of compounds (Faslager et al., 1973).
Corrosion Inhibition
1,3,4-thiadiazole derivatives, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, have been synthesized and investigated for their efficacy as corrosion inhibitors. These compounds demonstrated significant corrosion protection performance, offering a novel application for 1,3,4-thiadiazole derivatives in material science (Attou et al., 2020).
Structural and Computational Analysis
The structural and molecular properties of various 1,3,4-thiadiazole derivatives have been extensively studied. For instance, research on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole revealed insights into their crystal and molecular structure, offering a foundation for understanding the properties and potential applications of these compounds (Kerru et al., 2019).
Synthesis and Chemical Properties
Research on the synthesis and properties of various thiadiazole derivatives, including those with triazole moieties, has been conducted to explore their potential in pharmacology and chemistry. This includes the synthesis of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, which could lead to the discovery of new substances with significant biological activity (Hotsulia & Fedotov, 2019).
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
The chloromethyl group might play a role in this interaction .
Biochemical Pathways
Thiadiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Pharmacokinetics studies would be required to determine these properties and their impact on the compound’s bioavailability .
Result of Action
Thiadiazole derivatives are known to have a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-3-propan-2-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNZTLAPFKRHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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